

Application Note: Spectrophotometric Determination of Lead in Soil using Diphenylthiocarbazide

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Compound of Interest

Compound Name: Diphenylthiocarbazide

Cat. No.: B165244

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Introduction

Lead is a toxic heavy metal that can accumulate in soil from various sources, posing a significant risk to human health and the environment.^[1] Accurate and sensitive methods for the determination of lead concentrations in soil are crucial for environmental monitoring and remediation efforts. The United States Environmental Protection Agency (EPA) has set an action limit for lead in soil at 400 mg/kg (or 400 ppm) in children's play areas.^[2] This application note describes a well-established and sensitive colorimetric method for the determination of lead in soil samples using 1,5-**diphenylthiocarbazide**, commonly known as dithizone.

The principle of this method is based on the reaction of lead ions with dithizone in a chloroform solution to form a cherry-red lead-dithizonate complex.^{[3][4]} The intensity of the color is directly proportional to the concentration of lead in the sample and is measured using a spectrophotometer at a wavelength of 510-520 nm.^{[3][5][6]} To enhance selectivity, interfering metal ions are masked using a citrate-cyanide reducing solution.^{[3][5]}

Experimental Protocol

1. Soil Sample Preparation and Digestion

Proper sample collection and preparation are critical for accurate results.

- **Sample Collection:** Collect representative soil samples from the area of interest at depths of 5 cm and 20 cm.[5]
- **Drying and Sieving:** Air-dry the soil samples for two weeks in a well-ventilated area.[5] Once dried, sieve the soil to remove large debris.
- **Digestion:**
 - Weigh approximately 1.0 g of the dried soil sample.[5]
 - Transfer the sample to a digestion vessel.
 - Add a suitable digestion acid, such as concentrated nitric acid or perchloric acid.[3][5] For microwave digestion, chloric(VII) acid can be used.[5]
 - Digest the sample following established procedures (e.g., EPA method 3050/3051) to bring the lead into solution.[7]
 - After digestion, cool the solution and filter it into a 50 mL or 100 mL volumetric flask.[5][8]
 - Bring the solution to volume with deionized water.[5]

2. Reagent Preparation

- **Stock Lead Solution (100 µg/mL):** Dissolve 0.1599 g of lead nitrate ($\text{Pb}(\text{NO}_3)_2$) in deionized water, add 10 mL of concentrated nitric acid, and dilute to 1000 mL.[3] Alternatively, dissolve 0.1000 g of pure lead metal in 20 mL of 1+1 nitric acid and dilute to 1000 mL.[3]
- **Working Lead Solution (1 µg/mL):** Dilute 1.0 mL of the stock lead solution to 100 mL with deionized water. Prepare this solution fresh daily.
- **Dithizone Solution (0.001% w/v):** Dissolve 10 mg of dithizone in 1 L of chloroform.[5]
- **Ammoniacal Citrate-Cyanide Reducing Solution:** Dissolve 20 g of potassium cyanide in 580 cm³ of 25% ammonium hydroxide solution and dilute with water in a 1 dm³ flask.[5] Exercise extreme caution when handling potassium cyanide as it is highly toxic.

- Hydroxylamine Hydrochloride Solution (20% w/v): Dissolve 20 g of hydroxylamine hydrochloride in 100 cm³ of water.[5]
- Sodium Tartrate Solution (10% w/v): Dissolve 10 g of sodium tartrate in 100 mL of deionized water.[5]

3. Analytical Procedure

- Pipette an aliquot of the digested soil sample solution into a 250-mL separatory funnel.[3]
- Add 50 mL of the ammoniacal citrate-cyanide reducing solution and mix.[3] The optimal pH range for the extraction of the lead-dithizonate complex is between 7 and 10.[5]
- Add 10 mL of the dithizone working solution to the separatory funnel.[3]
- Shake the funnel vigorously for 30-60 seconds to extract the lead-dithizonate complex into the chloroform layer.[3][9]
- Allow the layers to separate. The chloroform layer will turn a cherry-red color in the presence of lead.[3]
- Drain the lower chloroform layer into a cuvette.
- Measure the absorbance of the solution at 510 nm using a spectrophotometer, with the dithizone working solution as a blank.[3]

4. Calibration Curve

- Prepare a series of standard solutions containing known concentrations of lead (e.g., 0.0, 1.0, 5.0, 10.0, and 25.0 µg).[6]
- Process each standard solution through the same extraction procedure as the soil samples (steps 1-7 of the Analytical Procedure).
- Plot a calibration curve of absorbance versus lead concentration.
- Determine the concentration of lead in the soil sample extract from the calibration curve.

Data Presentation

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	510 - 520 nm	[3][5][6]
Optimal pH for Extraction	7 - 10	[5]
Dithizone Solution Concentration	0.001% (w/v) in Chloroform	[5]
Minimum Detectable Concentration	1.0 $\mu\text{g Pb}$ / 10 mL dithizone solution	[3][4]
Molar Absorption Coefficient	$6.86 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	[5]

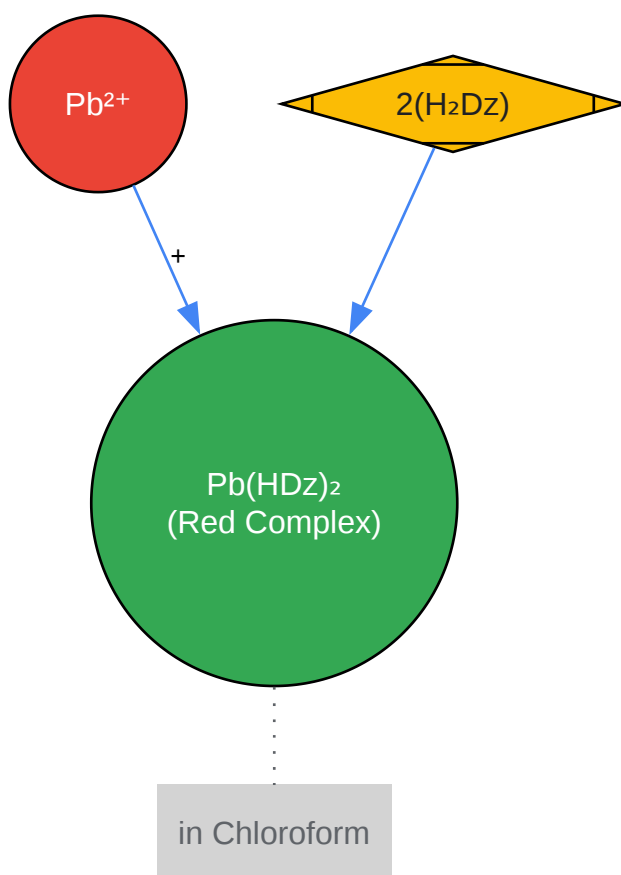
Experimental Workflow



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Caption: Experimental workflow for lead analysis in soil.

Signaling Pathway of Lead-Dithizonate Complex Formation



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Caption: Formation of the lead-dithizonate complex.

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